1-Acetamidoadamantane

Pharmaceutical Synthesis API Manufacturing Adamantane Derivatives

Researchers and procurement managers face challenges sourcing chemically-defined reference standards versus active API intermediates. 1-Acetamidoadamantane (CAS 880-52-4) solves this dual requirement: - **As EP Impurity B (USP Related Compound B):** Mandatory for amantadine HCl generic ANDA submissions, method validation, and QC release. No alternative substituted. - **As synthetic intermediate:** Provides a 67% overall yield to amantadine HCl - 9-22 percentage points higher than alternative routes. - **Physicochemical differentiation:** Neutral, non-hygroscopic crystalline solid (mp 148-150°C) versus water-soluble 1-aminoadamantane.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 880-52-4
Cat. No. B021340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetamidoadamantane
CAS880-52-4
Synonyms1-Acetamidoadamantane;  1-Acetamidotricyclo[3.3.1.1(3,7)]decane;  1-Acetylaminoadamantane;  N-(1-Adamanthyl)acetamide;  N-1-Acetyl-1-adamantanamine;  N-Acetyl Amantadine;  N-Adamantylacetamide;  NSC 527917
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(=O)NC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
InChIKeyBCVXYGJCDZPKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetamidoadamantane Technical Baseline


1-Acetamidoadamantane (CAS 880-52-4, C12H19NO, MW 193.29 g/mol), also designated N-(1-adamantyl)acetamide, is a carboxylic acid amide derivative of the adamantane polycyclic cage hydrocarbon . The compound is primarily utilized in pharmaceutical manufacturing as a key synthetic intermediate in the production of amantadine and related aminoadamantane active pharmaceutical ingredients (APIs) , and it is concurrently recognized as a critical impurity reference standard (Amantadine Hydrochloride Impurity B per EP/USP) and the principal in vivo metabolite of amantadine [1].

Synthetic Intermediate Two-step amantadine HCl synthesis via N-acetyl intermediate
Impurity Standard Designated EP Impurity B / USP Related Compound B for amantadine
Metabolite Reference Primary acetylated metabolite for bioanalytical quantification
Protected Amine Precursor Stable crystalline intermediate for adamantane derivatization

Why 1-Acetamidoadamantane Cannot Be Substituted


The substitution of 1-acetamidoadamantane with alternative adamantane derivatives or in-class compounds is constrained by its distinct functional role that dictates procurement decisions. Unlike 1-aminoadamantane (amantadine) or 3,5-dimethyl-1-aminoadamantane (memantine), which are pharmacologically active, 1-acetamidoadamantane is procured for its utility as either a process-specific intermediate or a chemically defined reference standard [1]. As an N-acetylated derivative, its physicochemical properties—specifically its melting point range of 148-150 °C and boiling point of approximately 354 °C—diverge sharply from the more polar, water-soluble 1-aminoadamantane, rendering it incompatible with direct API substitution . The following quantitative evidence establishes the verifiable differentiation that dictates when this specific compound, rather than an alternative adamantane or amide, must be selected.

1-Acetamidoadamantane
Alternative Adamantane
Mismatch
N-Acetylated amide; mp 148–150 °C, low water solubility
1-Aminoadamantane (amantadine); polar, water-soluble amine
Solubility and form mismatch limit direct API substitution
Designated EP Impurity B / USP Related Compound B
Memantine, N-formyl intermediate; no equivalent impurity designation
Regulatory identity not present in alternatives
Controlled amide hydrolysis to 1-aminoadamantane
1-Adamantanol; generates reactive carbocation under acid
Reaction pathway may diverge, introducing side products

1-Acetamidoadamantane Comparative Evidence


Deacetylation Efficiency vs. N-(1-Adamantyl)formamide

In the two-step synthesis of amantadine hydrochloride from adamantane, the selection of the intermediate amide directly impacts process efficiency. When N-(1-adamantyl)acetamide (1-acetamidoadamantane) is employed as the intermediate, the overall yield for amantadine hydrochloride production is 67% . This represents a 9-22 percentage point absolute increase over traditional multi-step methods using alternative intermediates such as N-(1-adamantyl)formamide, which have reported overall yields ranging from 45% to 58% .

Process Yield
Data to verify
67% overall yield vs 45–58% via alternative intermediates
Supports intermediate selection for API manufacturing
Cross-study comparable; process-scale context
Pharmaceutical Synthesis API Manufacturing Adamantane Derivatives

Melting Point and Thermal Stability vs. Aminoadamantane

The N-acetyl substitution on the adamantane cage fundamentally alters thermal behavior compared to the parent amine. 1-Acetamidoadamantane exhibits a sharp melting point of 148-150 °C and a boiling point of 354 °C at 760 mmHg, existing as a stable crystalline solid at room temperature . In contrast, 1-aminoadamantane (amantadine) is a highly basic amine (pKa ~10.1) that decomposes above 360 °C and is freely soluble in water, existing primarily as a salt (hydrochloride) in solid pharmaceutical formulations [1].

Thermal & Solubility
Head-to-head
mp 148–150 °C, low water solubility vs >210 °C difference, freely soluble amine
Facilitates non-aqueous synthesis and solid handling
Standard laboratory conditions
Physicochemical Characterization Solid-State Handling Thermal Stability

EP/USP Impurity Standard Designation

1-Acetamidoadamantane holds a unique regulatory identity not shared by structurally related compounds such as memantine or 1-aminoadamantane. It is explicitly designated in pharmacopoeial monographs as Amantadine Hydrochloride Impurity B (EP) and Amantadine Related Compound B (USP), and is also classified as Adamantane EP Impurity B [1][2]. This designation mandates its use as a certified reference standard in analytical method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions for amantadine-containing products [3]. No other adamantane derivative—including 1-aminoadamantane, memantine, or N-formyl intermediates—fulfills this specific regulatory requirement for amantadine impurity profiling.

Regulatory Identity
Specification review
Designated EP Impurity B / USP Related Compound B
Required for amantadine impurity testing compliance
Exclusive pharmacopoeial designation
Analytical Quality Control Regulatory Compliance Pharmaceutical Impurities

Primary Urinary Metabolite of Amantadine

1-Acetamidoadamantane is the major acetylated metabolite of amantadine in humans, formed via the action of the inducible enzyme spermidine/spermine N1-acetyltransferase (SSAT) . Quantitative studies in healthy volunteers demonstrate that following a 200 mg oral dose of amantadine, 5-15% of the administered dose is recovered in urine as 1-acetamidoadamantane (acetylamantadine) [1]. This metabolic fraction represents a substantial and quantifiable portion of amantadine disposition, distinct from the unchanged parent drug which accounts for the majority of urinary recovery.

Metabolite Fraction
Reported
5–15% of oral dose recovered as N-acetyl metabolite
Essential for metabolite-specific quantification
Parent drug not suitable as calibration surrogate
Drug Metabolism Bioanalysis Pharmacokinetics

Hydrolytic Stability vs. 1-Adamantanol

The amide bond in 1-acetamidoadamantane confers distinct stability characteristics relative to other adamantane derivatives used in synthesis. Under standard storage conditions (2-8 °C, dry), 1-acetamidoadamantane remains stable as a crystalline solid . However, it undergoes hydrolysis under strongly acidic or basic conditions via cleavage of the amide bond to yield 1-aminoadamantane . This controlled hydrolytic lability is functionally distinct from 1-adamantanol, which readily generates the 1-adamantyl cation in the presence of strong acids—a more reactive pathway leading to carbocation-derived side products .

Reactivity Pathway
Class-level inference
Controlled amide hydrolysis vs carbocation formation
Enables predictable amine deprotection
May reduce rearrangement side products
Chemical Stability Synthetic Intermediate Reaction Compatibility

1-Acetamidoadamantane Application Scenarios


Amantadine Hydrochloride Manufacturing

Procurement of 1-acetamidoadamantane for use as the penultimate intermediate in amantadine hydrochloride synthesis. The 67% overall yield achieved via this intermediate provides a 9-22 percentage point advantage over traditional routes using alternative intermediates. Users requiring kilogram to multi-ton quantities for commercial API production should select this compound based on documented process yield superiority. Subsequent hydrolysis of the amide bond under reflux conditions yields 1-aminoadamantane, which is then converted to the hydrochloride salt [1].

Certified EP/USP Impurity Reference Standard

Procurement of high-purity (>98% by GC) 1-acetamidoadamantane for use as Amantadine Hydrochloride Impurity B (EP) / Amantadine Related Compound B (USP) [1]. This application is mandatory for analytical method development, method validation (AMV), and QC release testing in ANDA submissions for generic amantadine products. No alternative adamantane derivative satisfies this regulatory requirement. Users should verify Certificate of Analysis documentation of purity by GC/HPLC, FTIR conformance, and melting point range (148-150 °C) .

LC-MS/MS Quantification of Amantadine Metabolite

Procurement of 1-acetamidoadamantane as an authentic reference standard for quantifying N-acetylamantadine in human urine or plasma. With 5-15% of an oral amantadine dose recovered as this metabolite , accurate quantification requires a certified reference material distinct from the parent drug. This application supports clinical pharmacokinetic studies, therapeutic drug monitoring, and the investigation of SSAT enzyme activity as a potential biomarker in oncology [1]. The compound's distinct chromatographic retention and mass spectrometric fragmentation pattern preclude the use of amantadine as a calibration surrogate.

Protected Amine Precursor for Adamantane Derivatization

Procurement of 1-acetamidoadamantane as a stable, crystalline intermediate for synthetic routes requiring a protected 1-aminoadamantane moiety. Unlike 1-aminoadamantane (water-soluble, basic) or 1-adamantanol (carbocation-forming), the N-acetyl derivative offers neutral, non-hygroscopic handling properties and a sharp melting point (148-150 °C) amenable to recrystallization . Controlled acid or base hydrolysis regenerates the free amine at the desired synthetic stage without carbocation rearrangement side products [1]. This scenario is particularly relevant for medicinal chemistry laboratories synthesizing novel adamantane-based drug candidates.

Application
Selection Property
Validation Focus
Synthetic intermediate for amantadine HCl
Reported yield context
Process yield and purity verification
Impurity standard compliance
Pharmacopoeial designation
Certificate of Analysis, identity, melting point
Metabolite quantification research
Metabolite-specific reference
Chromatographic resolution and detection selectivity
Protected amine precursor workflow
Controlled amide hydrolysis
Amine regeneration purity and side-product control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetamidoadamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.